Bienvenue dans la boutique en ligne BenchChem!

Vimentin (226-234)

Transplant Immunology CD8+ T Cell Epitope MHC Tetramer

Vimentin (226-234) is a 9-amino acid synthetic peptide (sequence: SLQEEIAFL) corresponding to residues 226 through 234 of the human intermediate filament protein vimentin (UniProt: P08670). This fragment resides within the central α-helical rod domain (coil 1B) of vimentin, a class-III intermediate filament protein predominantly expressed in mesenchymal cells.

Molecular Formula
Molecular Weight
Cat. No. B1575469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVimentin (226-234)
SynonymsVimentin (226-234)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Vimentin (226-234) Peptide for Research Procurement: Sequence, Source, and Class Context


Vimentin (226-234) is a 9-amino acid synthetic peptide (sequence: SLQEEIAFL) corresponding to residues 226 through 234 of the human intermediate filament protein vimentin (UniProt: P08670) . This fragment resides within the central α-helical rod domain (coil 1B) of vimentin, a class-III intermediate filament protein predominantly expressed in mesenchymal cells [1]. The peptide functions as a defined MHC class I-restricted epitope, with experimentally validated binding to multiple HLA alleles including HLA-A*02:01 and HLA-A*68:02, and is catalogued in the Immune Epitope Database (IEDB) as Epitope ID 59411 [2]. Critically, the identical linear sequence SLQEEIAFL also occurs in human Keratin, type I cytoskeletal 18 (UniProt: P05783, residues 223-230), creating a sequence-level ambiguity that is unique among commonly procured vimentin peptide fragments and demands rigorous source verification during procurement [3].

Why Vimentin (226-234) Cannot Be Substituted with Other Vimentin Peptide Fragments


Substituting Vimentin (226-234) with other vimentin-derived peptide fragments such as Vimentin (79-88) or Vimentin (402-413) is not scientifically valid because these fragments occupy distinct structural domains, present different epitopes to the immune system, and exhibit non-overlapping T-cell receptor (TCR) recognition patterns [1]. In a direct experimental comparison, Barber et al. demonstrated that CD8+ T cells reactive to the A*0201/SLQEEIAFL (226-234) tetramer did not cross-react with the A*0201/LLQDSVDFSL (79-88) tetramer, confirming that these two vimentin epitopes are immunologically distinct and elicit mutually exclusive T-cell populations [1]. Furthermore, the Vimentin (402-413) fragment is processed and presented in the context of HLA-DR (class II) rather than HLA-A*02:01 (class I), fundamentally altering the responding T-cell subset from CD8+ cytotoxic to CD4+ helper T cells . Any substitution between fragments thus alters the immunological readout and experimental validity.

Quantitative Differentiation Evidence for Vimentin (226-234) vs. Closest Analogs


Mutually Exclusive T-Cell Recognition: Vimentin (226-234) vs. Vimentin (79-88) by Tetramer Staining

In a direct head-to-head comparison using HLA-A*0201 tetramers loaded with either Vimentin (226-234) (SLQEEIAFL) or Vimentin (79-88) (LLQDSVDFSL), Barber et al. demonstrated that CD8+ T cells from cardiac transplant patients recognize these two epitopes in a mutually exclusive manner. CD8+ T cells binding the A*0201/SLQ tetramer did not bind the A*0201/LLQ tetramer, and vice versa, confirming distinct TCR specificity despite both peptides binding the same MHC class I allele [1]. Both peptides were validated as A*0201 binders using the TAP-deficient T2 cell stabilization assay at a peptide concentration of 100 μM, with binding detected by flow cytometry using the conformation-dependent monoclonal antibody BB7.2 [1].

Transplant Immunology CD8+ T Cell Epitope MHC Tetramer

Sequence Identity Overlap with Keratin 18 (223-230): A Unique Procurement Risk Not Found in Other Vimentin Fragments

The sequence SLQEEIAFL of Vimentin (226-234) is identical to residues 223-230 of human Keratin, type I cytoskeletal 18 (UniProt: P05783). Both proteins are registered under the same IEDB Epitope ID 59411 [1]. This sequence identity is unique among the commonly procured vimentin peptide fragments—neither Vimentin (79-88) (LLQDSVDFSL) nor Vimentin (402-413) (KLLEGEESRISL) shares any such overlap with non-vimentin proteins . JPT Peptide Technologies commercially supplies this identical sequence as 'Human Keratin, type I cytoskeletal 18 223-230, SLQEEIAFL' (Catalog SP-MHCI-0554-3) with Trial Grade purity >90% by HPLC/MS, sold as a T-cell epitope peptide for ELISPOT, ICS, cytotoxicity, and proliferation assays [1].

Peptide Authentication Epitope Cross-Reactivity Proteomics

Broad HLA Allele Coverage for MHC Multimer Applications vs. Narrower Coverage of Comparator Peptides

IEDB-curated experimental MHC ligand assay data for SLQEEIAFL (Epitope ID 59411) record positive binding outcomes across a broad panel of HLA alleles, including: HLA-A*02:01 (positive/total not specified), HLA-A*02:02 (4/4 positive assays), HLA-A*02:03 (3/3), HLA-A*02:06 (3/3), HLA-A*02:07 (3/3), HLA-A*68:02 (3/3), HLA-A*02:04 (2/2), HLA-A*02:05 (1/1), HLA-A*02:17 (1/1), HLA-A*32:01 (1/1), HLA-C*03:04 (1/1), HLA-C*05:01 (1/1), HLA-C*14:02 (1/1), HLA-DR (1/1), and HLA-E*01:03 (1/1), as well as H2-Dq (1/1) [1]. In T-cell assays, qualitative binding was positive in 6 of 9 tests, while IFNγ release was negative in 2 of 2 tests [1]. Commercially, MHC tetramer reagents are available for multiple HLA subtypes: HLA-A*02:01 (Immudex, Cat WB03647M), HLA-A*02:03 (Creative Biolabs, Cat MHC-LC3822), and HLA-A*68:02 (Creative Biolabs, Cat MHC-LC3825) . In contrast, the comparator Vimentin (79-88) LLQDSVDFSL has commercially available MHC multimers primarily restricted to HLA-A*02:01 and HLA-A*02:02 subtypes .

MHC Multimer Immune Monitoring T Cell Assay

cGMP-Grade Manufacturing with DMF Filing Support: A Procurement-Grade Differentiator

At least one commercial supplier (Creative Peptides, CAT No: ta-048) offers Vimentin (226-234) manufactured under cGMP conditions with supporting regulatory documentation including Drug Master File (DMF) filing, CMC information for Investigational New Drug (IND) applications, and IND/NDA support . This regulatory-grade manufacturing infrastructure is not universally available for all vimentin peptide fragments—for instance, the comparator Vimentin (402-413) from the same vendor is listed with cGMP capability but without the explicit IND/NDA support annotation present for the 226-234 fragment . Typical research-grade offerings of similar vimentin peptides from other suppliers carry purity specifications of >90% (Trial Grade by HPLC/MS) or >95% (SDS-PAGE) without cGMP certification, as exemplified by JPT's Keratin 18 223-230 peptide (>90% purity, Trial Grade) and Cayman Chemical's Vimentin (139-159)-biotin Peptide (≥95% purity) [1].

cGMP Peptide IND Support Drug Master File

Disease-Relevant Autoantigen Validation: Vimentin (226-234) in Transplant Rejection vs. Rheumatoid Arthritis-Associated Vimentin Fragments

Vimentin (226-234) has been specifically validated as a CD8+ T-cell autoantigen in the context of solid organ transplantation. Barber et al. detected A*0201/SLQEEIAFL tetramer-binding CD8+ T cells in 2 of 6 HLA-A*0201-positive cardiac transplant patients with antivimentin antibodies (titer ≥120), while no vimentin-specific T cells were detected in 8 healthy A*0201-positive volunteers after identical peptide stimulation [1]. This establishes disease-specific relevance distinct from other vimentin fragments: Vimentin (79-88) was also tested in the same study and detected in overlapping but not identical patient subsets [1], while citrullinated vimentin fragments (e.g., citrullinated Vimentin 402-413 region) are predominantly associated with rheumatoid arthritis in an HLA-DRB1*0401-restricted, CD4+ T-cell context, representing a fundamentally different disease indication and T-cell compartment [2].

Transplant Rejection Autoimmunity CD8+ T Cell

Optimal Application Scenarios for Vimentin (226-234) Based on Quantitative Differentiation Evidence


CD8+ T-Cell Immune Monitoring in Solid Organ Transplantation

Vimentin (226-234) (SLQEEIAFL) loaded into HLA-A*0201 tetramers enables direct ex vivo detection and quantification of vimentin-specific autoreactive CD8+ T cells in transplant recipients, as validated by Barber et al. who detected tetramer-binding CD8+ T cells in cardiac transplant patients with antivimentin antibodies (titer ≥120) but not in healthy controls [1]. The mutually exclusive TCR recognition of this epitope versus Vimentin (79-88) means that both peptides must be used in parallel for comprehensive immune monitoring, as T cells specific for one epitope do not cross-react with the other [1]. This application is the primary evidence-supported use case for this specific fragment.

Multi-Allele HLA Coverage for Population-Diverse T-Cell Epitope Screening

The experimentally validated binding of SLQEEIAFL across a broad range of HLA alleles (≥15 alleles including HLA-A, HLA-C, HLA-DR, and HLA-E loci) recorded in the IEDB [3], combined with the commercial availability of MHC multimers for at least three HLA subtypes (A*02:01, A*02:03, A*68:02) , positions this peptide for population-scale T-cell epitope screening studies. This breadth of HLA coverage is superior to Vimentin (79-88), which has demonstrated commercial multimer availability primarily for A*02:01 and A*02:02 subtypes . Researchers requiring HLA coverage beyond A*02:01 should prioritize the 226-234 fragment.

Pre-Clinical to Clinical Translational Research Requiring cGMP-Grade Peptide

For research programs transitioning from discovery to IND-enabling studies, Vimentin (226-234) is available from suppliers offering cGMP manufacturing with DMF filing and CMC documentation support . This regulatory documentation package is not uniformly available across all vimentin peptide fragments, as evidenced by the absence of explicit IND/NDA support annotation for comparator fragments such as Vimentin (402-413) from the same vendor . Procurement of the cGMP-grade 226-234 fragment eliminates the need for later re-validation when transitioning from research-grade to clinical-grade material.

Epitope-Specific Autoantibody Screening in Sarcoidosis and Autoimmune Research

The 226-234 region lies within the vimentin rod domain and its immunological relevance extends beyond transplantation to pulmonary sarcoidosis, where humoral immunity to vimentin has been demonstrated in HLA-DRB1*03+ patients [4]. While the Kinloch et al. study found the strongest antibody reactivity against the vimentin C-terminus in sarcoidosis BALF, the comprehensive review by Musaelyan et al. confirms that native vimentin epitopes—including rod-domain sequences—are antigenic across multiple autoimmune conditions including SLE, antiphospholipid syndrome, and Crohn's disease [2]. Researchers investigating B-cell epitopes within the vimentin rod domain should use the 226-234 fragment rather than N-terminal or C-terminal fragments which have different antibody reactivity profiles.

Quote Request

Request a Quote for Vimentin (226-234)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.